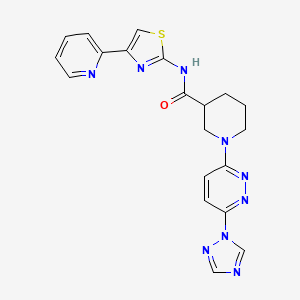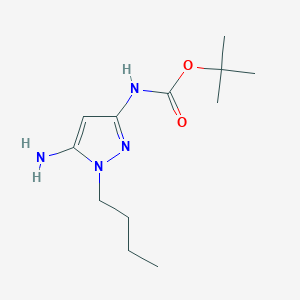![molecular formula C14H23N3 B2528517 1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine CAS No. 926226-18-8](/img/structure/B2528517.png)
1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine" is a derivative of the piperazine class, which is known for its diverse pharmacological activities. Piperazine derivatives are often explored for their potential as therapeutic agents due to their interaction with various neurotransmitter receptors. The provided papers discuss different piperazine derivatives and their biological activities, which can offer insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with high affinity for dopamine D4 receptors, involves attaching a benzamide fragment to the piperazine structure . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine . These methods highlight the versatility of piperazine chemistry and the ability to introduce a variety of substituents to modulate the compound's properties.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. The presence of an ethyl group in the 1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine suggests that it may have similar binding properties to other alkyl-substituted piperazines. For example, the introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines significantly affected their dopaminergic and serotonergic properties . The specific arrangement of substituents around the piperazine core can lead to high selectivity and affinity for certain receptors, as seen in the compounds discussed in the papers .
Chemical Reactions Analysis
The reactivity of piperazine derivatives is influenced by the substituents attached to the core structure. The papers do not provide detailed chemical reaction mechanisms for the compounds discussed, but it is known that piperazine derivatives can undergo various chemical transformations, such as N-alkylation, acylation, and arylation, to yield compounds with desired biological activities . These reactions are typically guided by the electronic and steric properties of the substituents, which can be strategically modified to enhance the compound's pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, metabolic stability, and membrane permeability, are important for their pharmacokinetic profiles. For example, the lead structure in the series of serotonin 5-HT1A receptor-biased agonists displayed high solubility, metabolic stability, and Caco-2 penetration, which are favorable drug-like properties . These properties are essential for the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which ultimately affect its therapeutic efficacy and safety.
Scientific Research Applications
1. Novel Synthesis Approaches and Structural Characterization
The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcases innovative synthesis methods through 1,3-dipolar cycloaddition reaction, contributing significantly to the field of organic chemistry. Its structure is well-defined through NMR spectroscopy, Elemental Analysis, and MS data, indicating a meticulous approach to molecular characterization (Aouine, El Hallaoui, & Alami, 2014).
Catalytic Applications and Chemical Reactions
2. Catalytic Efficiency and Selectivity
The compound 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, through C–H bond activation, lead to the formation of unsymmetrical NCN′ pincer palladacycles. These compounds have shown noteworthy catalytic applications, including good activity and selectivity, marking a significant advancement in the field of catalysis and chemical synthesis (Roffe et al., 2016).
Medicinal Chemistry and Drug Design
3. Targeted Drug Design and Medicinal Applications
The creation of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors exemplifies the targeted approach in drug design. These derivatives, through comprehensive biochemical assays, have indicated a preference for ERK1/2 phosphorylation, presenting a promising direction in antidepressant drug development. The detailed pharmacokinetic profile and in vivo studies further affirm their potential as robust drug candidates (Sniecikowska et al., 2019).
Material Science and Imaging
4. Material Synthesis and Imaging Applications
The synthesis of Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showcases an intersection between material science and medicinal applications. These complexes have displayed unprecedented photocytotoxic properties and interact favorably with DNA, indicating their potential in cellular imaging and photodynamic therapy (Basu et al., 2014).
properties
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-6-4-3-5-13(14)11-15/h3-6H,2,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKAVVIOVVXKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine | |
CAS RN |
926226-18-8 |
Source


|
| Record name | {2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)



![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

